molecular formula C14H21ClN2O2 B12780323 Bunitrolol hydrochloride, (S)- CAS No. 57371-64-9

Bunitrolol hydrochloride, (S)-

Katalognummer: B12780323
CAS-Nummer: 57371-64-9
Molekulargewicht: 284.78 g/mol
InChI-Schlüssel: RJPWESHPIMRNNM-YDALLXLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KK68NU77HU, also known as Bunitrolol Hydrochloride, is a chemical compound with the molecular formula C14H20N2O2.ClH. It is a stereochemically active compound with a specific molecular structure that includes a nitrile group and a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KK68NU77HU involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of KK68NU77HU is carried out using large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

KK68NU77HU undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of KK68NU77HU include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from the reactions of KK68NU77HU depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.

Wissenschaftliche Forschungsanwendungen

KK68NU77HU has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and as a component in industrial processes.

Wirkmechanismus

The mechanism of action of KK68NU77HU involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

KK68NU77HU can be compared with other similar compounds, such as:

    Propranolol Hydrochloride: A beta-blocker used in the treatment of cardiovascular diseases.

    Atenolol: Another beta-blocker with similar therapeutic applications.

    Metoprolol: A beta-blocker used for similar medical conditions.

Uniqueness

Its unique combination of functional groups and molecular configuration sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

57371-64-9

Molekularformel

C14H21ClN2O2

Molekulargewicht

284.78 g/mol

IUPAC-Name

2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m0./s1

InChI-Schlüssel

RJPWESHPIMRNNM-YDALLXLXSA-N

Isomerische SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O.Cl

Kanonische SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.